molecular formula C13H8F3N5O3S B14893803 3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate

3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate

Cat. No.: B14893803
M. Wt: 371.30 g/mol
InChI Key: CAGCLOLNMXTVMM-UHFFFAOYSA-N
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Description

3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethanesulfonate group enhances the compound’s reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the 1-Methyl-1H-pyrazol-4-yl Group: This step involves the coupling of the pyrazole derivative with the pyrazolo[1,5-a]pyridine core using palladium-catalyzed cross-coupling reactions.

    Introduction of the Trifluoromethanesulfonate Group: The final step involves the reaction of the intermediate compound with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the cyano group to form amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The trifluoromethanesulfonate group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group enhances the compound’s ability to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyano group and pyrazole ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit biological activities and are used as kinase inhibitors.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Known for their anticancer properties and enzyme inhibition.

    5-Amino-1H-pyrazolo[4,3-b]pyridine Derivatives: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in medicinal chemistry and chemical biology for the development of novel therapeutics and probes.

Properties

Molecular Formula

C13H8F3N5O3S

Molecular Weight

371.30 g/mol

IUPAC Name

[3-cyano-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl] trifluoromethanesulfonate

InChI

InChI=1S/C13H8F3N5O3S/c1-20-6-10(5-18-20)8-2-11(24-25(22,23)13(14,15)16)12-9(3-17)4-19-21(12)7-8/h2,4-7H,1H3

InChI Key

CAGCLOLNMXTVMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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